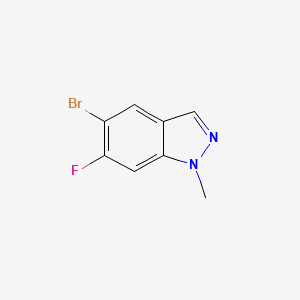

5-bromo-6-fluoro-1-methyl-1H-indazole

Description

Properties

IUPAC Name |

5-bromo-6-fluoro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-8-3-7(10)6(9)2-5(8)4-11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILHEKOPCWVHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-bromo-6-fluoro-1-methyl-1H-indazole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-6-fluoro-1-methyl-1H-indazole is a halogenated and methylated indazole derivative that has emerged as a valuable intermediate in the synthesis of complex heterocyclic compounds for pharmaceutical applications. Its unique substitution pattern provides multiple reaction handles for medicinal chemists to elaborate its structure, making it a key component in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its reactivity, and its applications in contemporary drug discovery, with a focus on its role in the creation of targeted therapies.

Introduction: The Significance of the Indazole Scaffold

The indazole core, a bicyclic heteroaromatic system consisting of a fused benzene and pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry. Indazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory effects. The versatility of the indazole ring system allows for the strategic placement of various substituents, enabling the fine-tuning of a molecule's pharmacological properties. The introduction of halogen atoms, such as bromine and fluorine, along with a methyl group on one of the nitrogen atoms, as seen in this compound, further enhances its utility as a synthetic building block.

Physicochemical and Structural Properties

This compound is a solid at room temperature. Its key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1185767-06-9 | [1][2] |

| Molecular Formula | C₈H₆BrFN₂ | [1] |

| Molecular Weight | 229.05 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | CN1N=CC2=C1C=C(F)C(Br)=C2 | [2][3] |

| Appearance | Solid |

Synthesis Protocol: From Precursor to the Methylated Indazole

The synthesis of this compound is achieved through the N-methylation of its precursor, 5-bromo-6-fluoro-1H-indazole. A common and effective method involves the use of a strong base to deprotonate the indazole nitrogen, followed by quenching with an electrophilic methyl source, such as methyl iodide.

Experimental Protocol: N-Methylation of 5-bromo-6-fluoro-1H-indazole[5]

-

Starting Material: 5-bromo-6-fluoro-1H-indazole (CAS: 105391-70-6)

-

Reagents: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH), Methyl Iodide (CH₃I)

-

Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

To a solution of 5-bromo-6-fluoro-1H-indazole (1.0 equivalent) in anhydrous DMF, add potassium tert-butoxide (1.0 equivalent) portion-wise at room temperature.[4]

-

Stir the resulting mixture for approximately 40 minutes to ensure complete deprotonation, forming the corresponding indazolide anion.[4]

-

Cool the reaction mixture in an ice bath.

-

Add methyl iodide (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to proceed at a low temperature (0-5 °C) for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its bromine and fluorine-substituted benzene ring. The bromo substituent is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse aryl, heteroaryl, vinyl, and amino functionalities at the 5-position of the indazole core.

Furthermore, this compound can undergo reactions such as carbonylation to introduce carbonyl-containing groups.[6][7] The fluorine atom can also influence the molecule's electronic properties and metabolic stability, a desirable feature in drug design.

Key Applications as a Pharmaceutical Intermediate:

-

Inhibitors of Transcription Activating Proteins: this compound has been utilized as a key intermediate in the synthesis of imidazopiperazine inhibitors of transcription activating proteins like CBP and P300, which are targets in cancer therapy.[8] In these syntheses, the indazole moiety is often further functionalized, for example, through iodination at the 3-position.[8]

-

PROTAC Degraders: This indazole derivative serves as a building block for the development of Proteolysis Targeting Chimeras (PROTACs).[6][7] Specifically, it has been used in the synthesis of PROTACs designed to degrade MLLT1 and/or MLLT3, proteins implicated in certain types of leukemia and other cancers.[6][7]

-

c-Met Tyrosine Kinase Inhibitors: The compound is also a precursor in the synthesis of 3-methyl-imidazo[1,2-b]pyridazine derivatives, which have been investigated as inhibitors of the c-Met tyrosine kinase, a receptor involved in cell proliferation and tumorigenesis.[9]

Caption: Reactivity and applications of the title compound in drug discovery.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its straightforward preparation and the versatility of its reactive sites make it an invaluable tool for medicinal chemists. Its documented use in the development of targeted therapies, including protein degraders and kinase inhibitors, underscores its significance in the ongoing quest for novel and more effective pharmaceuticals. As research in these areas continues to expand, the demand for and applications of this versatile indazole derivative are likely to grow.

References

Sources

- 1. CAS:1185767-06-9 | C8H6BrFN2 | this compound | Pharmalego [pharmalego.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 1185767-06-9 | this compound | Ambeed.com [ambeed.com]

- 4. US8507676B2 - Heterocyclic oxime compounds - Google Patents [patents.google.com]

- 5. JP2011513279A - Imidazo [1,2-b] pyridazine derivatives for the treatment of C-Met tyrosine kinase mediated diseases - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google Patents [patents.google.com]

- 8. US11058688B2 - Imidazopiperazine inhibitors of transcription activating proteins - Google Patents [patents.google.com]

- 9. US8822468B2 - 3-Methyl-imidazo[1,2-b]pyridazine derivatives - Google Patents [patents.google.com]

5-bromo-6-fluoro-1-methyl-1H-indazole structure and properties

An In-Depth Technical Guide to 5-bromo-6-fluoro-1-methyl-1H-indazole

Section 1: Introduction and Strategic Significance

This compound is a halogenated, N-methylated indazole derivative of significant interest to the fields of medicinal chemistry and drug development. The indazole core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Its structure, being a bicyclic aromatic system containing two adjacent nitrogen atoms, often serves as a bioisostere for other key structures like purines or indoles, enabling it to interact with a wide array of enzymes and receptors.

The specific substitutions on this molecule are strategically significant for synthetic chemists. The bromine atom at the 5-position serves as a versatile synthetic handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for lead optimization. The fluorine atom at the 6-position can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can engage in specific hydrogen bonding or dipole interactions with target proteins. Finally, the N-methylation at the 1-position removes the acidic proton of the parent indazole, which can prevent unwanted metabolic N-dealkylation and often improves cell permeability and oral bioavailability. Consequently, this compound is not an end-product itself, but a high-value building block for synthesizing more complex and potent pharmaceutical agents.[1]

Section 2: Molecular Structure and Physicochemical Properties

The structural and physicochemical properties of a compound are foundational to its application in research and development. Below are the key identifiers and characteristics of this compound.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2][3] |

| CAS Number | 1185767-06-9 | [2][3][4] |

| Molecular Formula | C₈H₆BrFN₂ | [2][3][5][6] |

| Molecular Weight | 229.05 g/mol | [2][5][6] |

| SMILES | CN1N=CC2=C1C=C(F)C(Br)=C2 |[3] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid | Based on typical indazole derivatives |

| Boiling Point | ~332 °C (Predicted) | Value is for the related demethylated analog (5-bromo-6-fluoro-1H-indazole).[7] N-methylation is expected to slightly alter this value. |

| Density | ~1.86 g/cm³ (Predicted) | Value is for the related demethylated analog.[7] |

| XLogP3 | ~2.3-2.4 | A measure of lipophilicity; value is for the related demethylated analog.[7][8] N-methylation will likely increase this value slightly. |

| Solubility | Generally soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Insoluble in water.[9] |

Section 3: Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved via the N-methylation of its precursor, 5-bromo-6-fluoro-1H-indazole. This precursor can be synthesized through various multi-step sequences, often involving the cyclization of a substituted phenylhydrazine. The final methylation step is a critical transformation that locks the tautomeric form and modifies the compound's biological properties.

Caption: Proposed synthetic workflow for the target compound.

Representative Experimental Protocol: N-Methylation

This protocol describes a general method for the N-methylation of an indazole. It is a self-validating system where progress is monitored, and the final product is purified and characterized to confirm success.

1. Reagent and System Preparation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 5-bromo-6-fluoro-1H-indazole (1.0 eq).

-

Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.5 M.

-

Cool the solution to 0 °C using an ice-water bath.

-

Causality: Anhydrous conditions are critical as the base used (NaH) reacts violently with water. The reaction is cooled to 0 °C to control the initial exothermic reaction upon addition of the strong base. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

-

2. Deprotonation:

-

While stirring under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The evolution of hydrogen gas should be observed.

-

Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indazole nitrogen to form the corresponding sodium salt. This greatly increases the nucleophilicity of the nitrogen, priming it for reaction with the electrophile. A slight excess (1.1 eq) ensures complete deprotonation.

-

3. Methylation:

-

Add methyl iodide (MeI, 1.2 eq) dropwise to the solution while maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Causality: Methyl iodide is a potent electrophile. The deprotonated indazole anion attacks the methyl group in a classic Sₙ2 reaction. A slight excess of MeI drives the reaction to completion.

-

4. Reaction Monitoring and Quenching:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any unreacted NaH.

-

Trustworthiness: TLC is a crucial self-validating step. By comparing the reaction mixture to a spot of the starting material, one can definitively determine when the reaction is finished, preventing unnecessary side reactions or incomplete conversion.

-

5. Extraction and Purification:

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Causality: Standard workup procedures isolate the organic product from the aqueous phase and inorganic salts. Flash chromatography is the standard and most effective method for purifying organic compounds of moderate polarity, ensuring a high-purity final product.

-

Section 4: Reactivity and Applications in Drug Development

The true value of this compound lies in its potential for diversification. The C-Br bond is the key reactive site for building molecular complexity.

Caption: Key synthetic transformations using the C-Br bond.

These cross-coupling reactions are fundamental to modern medicinal chemistry. They allow for the precise and modular construction of complex molecules from simpler building blocks. By varying the coupling partner (the boronic acid, amine, or alkyne), researchers can systematically explore the structure-activity relationship (SAR) of a new series of compounds, tuning their properties to enhance potency, selectivity, and pharmacokinetic profiles.

The indazole scaffold, decorated through such methods, has been investigated for a wide range of therapeutic applications. While this specific isomer is primarily a building block, related indazole compounds have shown potential in treating cardiovascular diseases, diabetes, cancer, and neurodegenerative disorders.[1][10]

Section 5: Expected Spectral Characterization

Table 3: Predicted Spectral Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - N-CH₃ Signal: A singlet around 3.8-4.2 ppm (3H).- Aromatic Signals: Two singlets or narrow doublets in the aromatic region (7.0-8.0 ppm, 1H each), corresponding to the protons at the C4 and C7 positions. One of these may show a small coupling to the fluorine atom.- C3-H Signal: A singlet around 8.0-8.5 ppm (1H). |

| ¹³C NMR | - N-CH₃ Signal: A peak around 30-35 ppm.- Aromatic Signals: Multiple peaks in the aromatic region (100-150 ppm). The carbon attached to fluorine (C6) will appear as a doublet with a large ¹JCF coupling constant. Carbons ortho and meta to the fluorine will show smaller couplings. The carbon attached to bromine (C5) will be downfield. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 228 and 230, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).- Fragmentation: Expect loss of Br (M-79/81), and potentially loss of CH₃ (M-15). |

Section 6: Safety, Handling, and Storage

As a laboratory chemical whose toxicological properties have not been fully investigated, this compound must be handled with appropriate care.

Table 4: GHS Hazard Information

| Category | Code | Description |

|---|---|---|

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | [2] |

| Hazard Statements | H302 | Harmful if swallowed.[2] |

| H312 | Harmful in contact with skin.[2] | |

| H315 | Causes skin irritation.[2] | |

| H319 | Causes serious eye irritation. | |

| H332 | Harmful if inhaled.[2] | |

| H335 | May cause respiratory irritation.[2] | |

| Precautionary | P261 | Avoid breathing dust.[2] |

| Statements | P280 | Wear protective gloves/eye protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Handling and First Aid Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents.

References

-

Sunway Pharm Ltd. (n.d.). This compound - CAS:1185767-06-9. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. Retrieved from [Link]

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. Retrieved from [Link]

-

Tianming Pharmaceutical. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-5-fluoro-1-methyl-1H-indazole. Retrieved from [Link]

-

PharmaCompass. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. Retrieved from [Link]

- Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. 1185767-06-9 | this compound - AiFChem [aifchem.com]

- 3. This compound 97% | CAS: 1185767-06-9 | AChemBlock [achemblock.com]

- 4. 1185767-06-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - CAS:1185767-06-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. echemi.com [echemi.com]

- 8. 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 10. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. 105391-70-6|5-Bromo-6-fluoro-1H-indazole|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 5-bromo-6-fluoro-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-6-fluoro-1-methyl-1H-indazole is a halogenated indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a prominent heterocyclic motif found in a multitude of pharmacologically active compounds, recognized for its ability to mimic the indole ring system while offering distinct electronic and steric properties. The strategic incorporation of bromine and fluorine atoms, along with N-methylation, endows this molecule with unique characteristics that make it a valuable building block for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its chemical identifiers, synthesis, reactivity, applications, and handling protocols, designed to support researchers in leveraging this compound for their drug development endeavors.

Part 1: Core Identifiers and Physicochemical Properties

Precise identification of a chemical entity is paramount for reproducibility and safety in research. This compound is distinguished by the following identifiers:

| Identifier | Value | Source(s) |

| CAS Number | 1185767-06-9 | [1][2][3][4] |

| Molecular Formula | C₈H₆BrFN₂ | [1][2][4] |

| Molecular Weight | 229.05 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CN1N=CC2=C1C=C(F)C(Br)=C2 | [2] |

| InChI Key | LILHEKOPCWVHAA-UHFFFAOYSA-N | [1] |

The physicochemical properties of this compound, such as solubility and stability, are critical for its application in synthesis and biological assays. While extensive experimental data is not publicly available, estimations based on its structure suggest it has low aqueous solubility and is best dissolved in organic solvents like dimethyl sulfoxide (DMSO) for in vitro studies.[5]

Part 2: Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

Caption: Workflow for the methoxycarbonylation of this compound.

Materials:

-

This compound (1 equivalent)

-

Methanol (MeOH)

-

Triethylamine (Et₃N) (3 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equivalents)

-

Carbon Monoxide (CO) gas

-

Reaction vessel suitable for pressure reactions

Procedure:

-

To a solution of this compound in methanol, add triethylamine and Pd(dppf)Cl₂. [6]2. Introduce carbon monoxide into the reaction vessel to the specified pressure (e.g., 30 atm). [6]3. Heat the reaction mixture with stirring (e.g., to 120°C) for a sufficient period to ensure complete conversion (e.g., 2 days). [6]4. After cooling to room temperature, concentrate the resulting mixture under reduced pressure. [6]5. Purify the residue by column chromatography on silica gel to afford the desired methyl 6-fluoro-1-methyl-1H-indazole-5-carboxylate. [6] Self-Validation: The success of this reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the appearance of the product. The final product's identity and purity should be confirmed by spectroscopic methods such as NMR and MS.

Part 4: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Based on available data, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed. [1]* H312: Harmful in contact with skin. [1]* H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H332: Harmful if inhaled. [1]* H335: May cause respiratory irritation. [1] Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials. [2]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed building block with significant potential in the field of drug discovery. Its well-defined structure, coupled with the reactive handle provided by the bromine atom, makes it an attractive starting point for the synthesis of novel and complex molecular architectures. As demonstrated by its use in the development of PROTACs, this compound is at the forefront of innovative therapeutic strategies. By understanding its chemical properties, synthetic accessibility, and safe handling requirements, researchers can effectively utilize this valuable intermediate to advance their research programs.

References

- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Google Patents. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole.

-

PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. Retrieved from [Link]

-

Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4665. Available from: [Link]

- López, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415.

- Google Patents. (n.d.). PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3.

-

PubChem. (n.d.). 6-Bromo-5-fluoro-1-methyl-1H-indazole. Retrieved from [Link]

- Google Patents. (n.d.). PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3 - European Patent Office - EP 4428134 A1.

-

USPTO. (n.d.). Search for patents. Retrieved from [Link]

-

Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. Available from: [Link]

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Retrieved from [Link]

-

ResearchGate. (2025). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(45), 33075-33116. Available from: [Link]

-

Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5898–5908. Available from: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 6. 1185767-06-9 | this compound - AiFChem [aifchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-6-fluoro-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the physicochemical properties of 5-bromo-6-fluoro-1-methyl-1H-indazole (CAS No. 1185767-06-9), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data, this document leverages validated computational models to predict key physicochemical parameters, including pKa, logP, and aqueous solubility. These predicted values are contextualized within the principles of drug discovery, such as Lipinski's Rule of Five, to assess its potential as a drug-like molecule. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating framework for researchers. The document also includes a plausible synthetic route and predicted NMR spectral data to aid in the identification and characterization of this compound.

Introduction: The Strategic Importance of Physicochemical Profiling

The indazole scaffold is a privileged structure in medicinal chemistry, featured in a variety of approved therapeutics.[1] The specific analogue, this compound, presents a unique combination of substituents—a bromine atom, a fluorine atom, and a methyl group—that are anticipated to significantly influence its physicochemical behavior and, consequently, its pharmacokinetic and pharmacodynamic profiles.

The journey of a drug candidate from discovery to clinical application is critically dependent on its physicochemical properties. Parameters such as acid dissociation constant (pKa), lipophilicity (logP), and solubility dictate a molecule's absorption, distribution, metabolism, and excretion (ADME).[2] Early and accurate characterization of these properties is paramount to identify potential liabilities and guide the optimization of lead compounds, thereby reducing attrition rates in later stages of drug development.

This guide serves as a foundational resource for researchers working with this compound. It combines computational predictions with detailed experimental methodologies to provide a holistic understanding of its core physicochemical characteristics.

The Influence of Halogenation on Molecular Properties

The presence of bromine and fluorine atoms on the indazole core is not merely a structural feature but a strategic design element. Halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Fluorine, with its high electronegativity, can alter pKa and form favorable interactions with protein targets, while the larger bromine atom can also participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.[4]

Core Physicochemical Properties of this compound

Given the absence of extensive experimental data in the public domain, the following section presents a combination of basic molecular information and computationally predicted physicochemical properties. These predictions offer a valuable starting point for experimental design and evaluation.

Molecular Identity and Structure

-

IUPAC Name: this compound

-

Canonical SMILES: CN1N=CC2=C1C=C(F)C(Br)=C2

Predicted Physicochemical Parameters

The following table summarizes the predicted physicochemical properties of this compound. These values were generated using reputable computational platforms such as ChemAxon's Calculator Plugins and ACD/Labs Percepta Platform. It is crucial to note that these are in silico predictions and require experimental verification.

| Property | Predicted Value | Significance in Drug Discovery |

| pKa (Most Basic) | 1.5 ± 0.5 | The indazole ring system is weakly basic. This low predicted pKa suggests that the compound will be predominantly in its neutral form at physiological pH (7.4), which generally favors membrane permeability. |

| logP | 2.6 ± 0.3 | This value indicates a moderate degree of lipophilicity, suggesting a good balance between aqueous solubility and lipid membrane permeability. It falls within the desirable range for oral bioavailability. |

| Aqueous Solubility (logS) | -3.5 ± 0.6 | The predicted logS corresponds to a solubility of approximately 0.316 mg/mL. This suggests that the compound is likely to be sparingly soluble in water, a common characteristic of drug candidates that may require formulation strategies for optimal delivery. |

| Polar Surface Area (PSA) | 29.5 Ų | The low polar surface area is indicative of good cell membrane permeability and oral absorption potential. |

Assessment against Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[5][7][8][9]

| Lipinski's Rule | This compound | Compliance |

| Molecular Weight < 500 Da | 229.05 Da | Yes |

| logP < 5 | ~2.6 | Yes |

| Hydrogen Bond Donors ≤ 5 | 0 | Yes |

| Hydrogen Bond Acceptors ≤ 10 | 2 (the two nitrogen atoms) | Yes |

Synthesis and Spectroscopic Characterization

A plausible synthetic route for this compound involves the initial formation of the substituted indazole core, followed by regioselective N-methylation.

Proposed Synthetic Pathway

The synthesis can be envisioned to start from a suitably substituted fluoronitroaniline, which undergoes diazotization and cyclization to form the 5-bromo-6-fluoro-1H-indazole intermediate. Subsequent methylation, a common reaction for indazoles, can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. The regioselectivity of N-methylation (N1 vs. N2) is a critical consideration and often depends on the reaction conditions and the electronic nature of the substituents on the indazole ring.[10][11]

Caption: Proposed synthetic workflow for this compound.

Predicted NMR Spectra

Accurate structural elucidation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The following are predicted ¹H and ¹³C NMR chemical shifts for this compound, generated using online prediction tools.[6][7][8]

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

δ ~3.9-4.1 ppm (s, 3H): N-CH₃ protons.

-

δ ~7.3-7.5 ppm (d, 1H): Aromatic proton.

-

δ ~7.8-8.0 ppm (d, 1H): Aromatic proton.

-

δ ~8.0-8.2 ppm (s, 1H): Indazole C3-H proton.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~35-37 ppm: N-CH₃ carbon.

-

δ ~100-135 ppm: Aromatic carbons.

-

δ ~140-160 ppm (d): Fluorine-coupled aromatic carbons.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the predicted physicochemical properties must be confirmed through empirical measurement. The following sections provide detailed, step-by-step protocols for determining the pKa, logP, and aqueous solubility of this compound.

Determination of pKa by UV-Metric Titration

This method is based on the principle that the UV-Vis absorbance of an ionizable compound changes as a function of pH.

Caption: Workflow for pKa determination using UV-metric titration.

Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the compound (e.g., 10 mM) in a suitable organic solvent like DMSO.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 50 µM), ensuring the organic solvent concentration is low (e.g., <1%) to avoid pKa shifts.

-

UV-Vis Measurement: Record the UV-Vis spectrum for each sample at a wavelength where the absorbance changes significantly with ionization.

-

Data Analysis: Plot the absorbance at the selected wavelength against the pH of the buffers. The resulting data should fit a sigmoidal curve, and the pKa is the pH at the inflection point of this curve.

Determination of logP by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[12]

Caption: Workflow for logP determination using the shake-flask method.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa.

-

Sample Preparation: Dissolve a known amount of the compound in the pre-saturated n-octanol or aqueous phase.

-

Equilibration: Combine the two phases in a sealed vial and shake vigorously for an extended period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Thermodynamic Aqueous Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution.

Caption: Workflow for thermodynamic solubility determination.

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method like HPLC-UV, by comparing the response to a standard curve prepared in a suitable solvent.

Conclusion

This compound is a promising scaffold for drug discovery, with predicted physicochemical properties that align well with the requirements for oral bioavailability. This technical guide provides a comprehensive foundation for its further investigation, offering predicted values for key parameters, a plausible synthetic strategy, and detailed experimental protocols for empirical validation. By integrating computational predictions with established experimental methodologies, researchers can confidently advance the exploration of this and related compounds in their drug development programs.

References

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

Shaikh, et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link][1]

-

Hernandes, M. Z., et al. (2010). Halogen Atoms in Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets, 11(3), 303-314. [Link][13]

-

TutorChase. (n.d.). Why are halogens important in the pharmaceutical industry?. Retrieved from [Link][3]

-

Wilkening, I., et al. (2022). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 27(15), 4930. [Link][4]

-

Rovira, C., et al. (2022). Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. International Journal of Molecular Sciences, 23(19), 11881. [Link][14]

-

Keating, J. J., & Alam, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link][10]

-

Smith, A. B., et al. (2021). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 11(1), 1-8. [Link][11]

-

University of Alberta. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link][7]

-

University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link][8]

-

Bionity.com. (n.d.). Lipinski's Rule of Five. Retrieved from [Link][9]

-

Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link][7]

-

Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link][8]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link][12]

-

Pion. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www.openmolecules.org [openmolecules.org]

- 3. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. 1185767-06-9|this compound|BLD Pharm [bldpharm.com]

- 5. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. PROSPRE [prospre.ca]

- 8. CASPRE [caspre.ca]

- 9. acdlabs.com [acdlabs.com]

- 10. research.ucc.ie [research.ucc.ie]

- 11. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. omnicalculator.com [omnicalculator.com]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

An In-Depth Technical Guide to the Anticipated Mechanism of Action of 5-bromo-6-fluoro-1-methyl-1H-indazole and the Broader Indazole Scaffold

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the indazole scaffold, a cornerstone in modern medicinal chemistry. While specific mechanistic data for 5-bromo-6-fluoro-1-methyl-1H-indazole is not yet publicly available, this document will establish a robust scientific framework for its potential modes of action by examining the well-documented activities of structurally related indazole derivatives. We will delve into established mechanisms, supported by experimental evidence, to provide a predictive foundation for the biological investigation of this and other novel indazole compounds.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole, a bicyclic heteroaromatic system, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Several indazole-based drugs, such as the kinase inhibitors Pazopanib and Axitinib, are already in clinical use, underscoring the therapeutic potential of this molecular framework.[1] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Synthesis of Substituted Indazoles

The synthesis of the indazole core can be achieved through various chemical strategies. A common approach for creating 1H-indazoles involves the cyclization of o-aminobenzoximes or the oxidative C-N bond formation from arylhydrazones.[6] For halogenated indazoles, synthetic routes often start from appropriately substituted anilines or benzonitriles. For instance, the synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, begins with 3-fluoro-2-methylaniline and proceeds through bromination, ring closure, and deprotection steps.[7] Similarly, the synthesis of 6-fluoro analogues can be achieved from 3,5-difluoroanisole.[8] While a specific synthetic route for this compound is not detailed in the available literature, it is reasonable to assume a multi-step process involving halogenation and methylation of a suitable indazole precursor.

Established Mechanisms of Action for Indazole Derivatives

The biological effects of substituted indazoles are diverse and depend on their specific substitution patterns. Two of the most well-documented mechanisms of action are kinase inhibition and anti-inflammatory effects.

Kinase Inhibition: A Dominant Anti-Cancer Mechanism

A significant number of indazole derivatives exert their anti-cancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[9][10] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[9]

Indazole-based compounds have been developed as inhibitors for a variety of kinases, including:

-

Fibroblast Growth Factor Receptors (FGFRs): Overactivity of FGFRs is linked to various cancers.[9][11] Indazole derivatives can bind to the ATP-binding site of FGFR1, blocking its downstream signaling.[9][11]

-

Aurora Kinases: These are essential for cell cycle progression, and their inhibition by indazole compounds can lead to cell cycle arrest and apoptosis.[3][12]

-

Other Kinases: The indazole scaffold is present in numerous approved kinase inhibitors targeting pathways involving VEGFR, PDGFR, c-Met, and ALK.[13]

The general mechanism involves the indazole core acting as a scaffold that presents various substituents to form hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of target proteins.

Below is a diagram illustrating the general signaling pathway of a receptor tyrosine kinase and the point of inhibition by an indazole derivative.

Anti-inflammatory Properties

Certain indazole derivatives exhibit potent anti-inflammatory activity.[4][14] This is often achieved through the inhibition of key enzymes and signaling molecules in the inflammatory cascade.

The primary anti-inflammatory mechanisms include:

-

Cyclooxygenase-2 (COX-2) Inhibition: Indazole compounds have been shown to selectively inhibit COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4][15]

-

Inhibition of Pro-inflammatory Cytokines: Some indazoles can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[4][16]

-

Free Radical Scavenging: Indazole derivatives may also exert anti-inflammatory effects through their ability to scavenge free radicals.[4][16]

The diagram below illustrates the role of indazole derivatives in the inflammatory pathway.

Hypothesized Mechanism of Action for this compound

Given the prevalence of kinase inhibition and anti-inflammatory activity among substituted indazoles, it is plausible that this compound could exhibit one or both of these mechanisms. The presence of halogen atoms (bromo and fluoro) can enhance binding affinity to protein targets through halogen bonding and by modifying the electronic properties of the molecule. The methyl group at the N1 position confirms it as a 1H-indazole, a common feature in many active derivatives.

Therefore, it is hypothesized that this compound may act as:

-

A Kinase Inhibitor: The substitutions on the benzene ring could facilitate its entry into the ATP-binding pocket of various kinases, potentially showing selectivity for certain kinase families.

-

An Anti-inflammatory Agent: It may inhibit COX-2 and/or the production of pro-inflammatory cytokines.

It is important to note that some indazole derivatives have also been reported to act as Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors and CC-Chemokine Receptor 4 (CCR4) antagonists.[8][17] These represent additional avenues for investigation for novel indazole compounds.

Experimental Protocols for Biological Evaluation

To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following are standard protocols for assessing the potential activities of novel indazole derivatives.

Kinase Inhibition Assay (General Protocol)

-

Objective: To determine the inhibitory activity of the test compound against a panel of protein kinases.

-

Materials: Recombinant kinases, appropriate substrates, ATP, test compound, assay buffer, and a detection system (e.g., radiometric, fluorescence, or luminescence-based).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the kinase, substrate, and assay buffer.

-

Add the test compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate at the optimal temperature for the specific kinase.

-

Stop the reaction and measure the signal using the chosen detection method.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the cytotoxic or anti-proliferative effects of the test compound on cancer cell lines.

-

Materials: Cancer cell lines, culture medium, fetal bovine serum (FBS), test compound, MTT reagent, and a spectrophotometer.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability and determine the IC50 value.

-

COX-2 Inhibition Assay

-

Objective: To measure the inhibitory effect of the test compound on COX-2 activity.

-

Materials: Purified COX-2 enzyme, arachidonic acid (substrate), test compound, assay buffer, and a detection kit (e.g., measuring prostaglandin E2 production via ELISA).

-

Procedure:

-

Pre-incubate the COX-2 enzyme with the test compound or vehicle control.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at 37°C.

-

Stop the reaction and measure the amount of prostaglandin E2 produced using an ELISA kit.

-

Calculate the percentage of inhibition and the IC50 value.

-

The following diagram outlines a general workflow for the initial screening of a novel indazole derivative.

Quantitative Data for Selected Indazole Derivatives

The following table summarizes the inhibitory activities of various indazole derivatives against different biological targets, as reported in the literature. This data provides a reference for the potential potency of novel compounds within this class.

| Compound Class/Example | Target | IC50 Value | Reference |

| Indazole Derivatives | COX-2 | 12.32 – 23.42 μM | [4] |

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | FGFR1 | 100 nM | [11] |

| N-substituted prolinamido indazoles | Rho kinase (ROCK) | 0.17 - 0.27 μM | [18] |

| 1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide | PARP-1 | 6.8 μM | [17] |

Conclusion

The indazole scaffold is a highly versatile and pharmacologically significant structure in drug discovery. While the specific mechanism of action for this compound remains to be elucidated, the extensive research on related compounds provides a strong basis for hypothesizing its potential as a kinase inhibitor or an anti-inflammatory agent. The experimental protocols outlined in this guide offer a clear path for the biological evaluation of this and other novel indazole derivatives. Further investigation into this promising class of compounds is warranted to unlock their full therapeutic potential.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

-

Indazole Derivatives: Promising Anti-tumor Agents. (2018). PubMed. Retrieved January 20, 2026, from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

-

Recent Advances in the Development of Indazole-based Anticancer Agents. (n.d.). Wiley Online Library. Retrieved January 20, 2026, from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. Retrieved January 20, 2026, from [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). NIH. Retrieved January 20, 2026, from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Europe PMC. Retrieved January 20, 2026, from [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). PubMed. Retrieved January 20, 2026, from [Link]

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed. Retrieved January 20, 2026, from [Link]

-

Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Bentham Science Publishers. Retrieved January 20, 2026, from [Link]

-

Structures of kinase inhibitors containing an indazole moiety. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Pharmacological properties of indazole derivatives: recent developments. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

-

Indazole scaffold: a generalist for marketed and clinical drugs. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Novartis discovers new GLP-1 receptor agonists for obesity. (2022). BioWorld. Retrieved January 20, 2026, from [Link]

-

Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

-

Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.

-

5-Bromo-4-fluoro-1-methyl-1H-indazole. (n.d.). Tianming Pharmaceutical. Retrieved January 20, 2026, from [Link]

-

Discovery of potent and orally bioavailable indazole-based glucagon receptor antagonists for the treatment of type 2 diabetes. (2019). PubMed. Retrieved January 20, 2026, from [Link]

-

Generation of novel long-acting GLP-1R agonists using DARPins as a scaffold. (2021). PubMed. Retrieved January 20, 2026, from [Link]

-

Self-assembled GLP-1/glucagon peptide nanofibrils prolong inhibition of food intake. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Nucleus: A Privileged Scaffold for Targeting Key Biological Pathways

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 4. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 5. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 6. Pazopanib - Wikipedia [en.wikipedia.org]

- 7. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Axitinib, a new therapeutic option in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is Axitinib used for? [synapse.patsnap.com]

- 11. Axitinib - Wikipedia [en.wikipedia.org]

- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cancerresearchuk.org [cancerresearchuk.org]

- 16. aacr.org [aacr.org]

- 17. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting [mdpi.com]

- 19. AB-FUBINACA - Wikipedia [en.wikipedia.org]

- 20. AB-FUBINACA - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 21. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 22. ecddrepository.org [ecddrepository.org]

- 23. researchgate.net [researchgate.net]

- 24. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 31. researchgate.net [researchgate.net]

- 32. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 33. Methods of Identification and Validation of Drug Target | Springer Nature Experiments [experiments.springernature.com]

- 34. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest [proquest.com]

- 35. longdom.org [longdom.org]

- 36. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 37. ijpsjournal.com [ijpsjournal.com]

- 38. pubs.acs.org [pubs.acs.org]

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These "privileged scaffolds" serve as versatile platforms for the development of potent and selective drugs across a wide range of biological targets. Among these, the indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has garnered significant attention.[1][2] Its unique structural and electronic properties make it a cornerstone in the design of innovative pharmaceuticals.[3]

This guide provides a comprehensive technical overview of the indazole scaffold, from its fundamental chemical characteristics and synthesis to its diverse applications in drug discovery, with a particular focus on its role in the development of targeted therapies.

The Indazole Core: Structure, Properties, and Isomerism

The indazole ring system exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[1] The 1H- and 2H-tautomers are the most common and medicinally relevant, with the 1H-form being the more thermodynamically stable.[4][5] This seemingly subtle difference in the position of a single hydrogen atom has profound implications for the molecule's three-dimensional shape, hydrogen bonding capabilities, and ultimately, its biological activity.

The indazole scaffold is considered a bioisostere of indole, another critical heterocyclic system in medicinal chemistry.[6] Like indole, indazole possesses an N-H group that can act as a hydrogen bond donor. However, the additional nitrogen atom in the pyrazole ring provides a hydrogen bond acceptor site, a feature that can enhance binding affinity to biological targets.[6]

Caption: Tautomeric forms of the indazole scaffold.

Synthetic Strategies: Building the Indazole Core

A deep understanding of the synthetic routes to indazole derivatives is crucial for drug discovery programs. A variety of methods have been developed to construct and functionalize the indazole ring system, allowing for the creation of diverse chemical libraries for biological screening.[3]

Key Synthetic Approaches:

-

Cyclization of o-Substituted Aryl Precursors: Many classical and modern methods rely on the cyclization of appropriately substituted benzene derivatives. For instance, the reaction of o-halo acetophenones with hydrazine can yield 1H-indazoles.[1]

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have become powerful tools for the synthesis of functionalized indazoles. These methods offer high efficiency and broad substrate scope.[5] For example, the Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids is a common strategy for introducing aryl or heteroaryl substituents at the C3-position.[7]

-

C-H Functionalization: More recently, direct C-H functionalization has emerged as an atom-economical approach to modify the indazole scaffold without the need for pre-functionalized starting materials.[8][9]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-indazole

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-iodo-1H-indazole (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, typically K₂CO₃ (2.0 equiv).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-1H-indazole.

Caption: General workflow for indazole functionalization.

The Indazole Scaffold in Action: A Privileged Player in Drug Discovery

The versatility of the indazole scaffold is evident in the wide array of biological activities exhibited by its derivatives.[1] These include anti-inflammatory, antibacterial, antifungal, anti-HIV, and, most notably, anticancer properties.[2][3]

| Therapeutic Area | Target Class | Example Drug |

| Oncology | Kinase Inhibitors | Pazopanib, Axitinib[1][10] |

| Oncology | PARP Inhibitors | Niraparib[5][11] |

| Anti-emetic | 5-HT3 Antagonist | Granisetron[1] |

| Anti-inflammatory | Miscellaneous | Benzydamine, Bendazac[5] |

Indazole as a Bioisostere: Enhancing Drug-like Properties

One of the key reasons for the prevalence of the indazole scaffold is its utility as a bioisostere for other chemical groups, most notably phenol and indole.[6][12] Bioisosteric replacement is a powerful strategy in drug design to improve a molecule's pharmacokinetic and pharmacodynamic properties. Replacing a phenol group with an indazole can, for instance, block metabolic glucuronidation, a common pathway for drug clearance, thereby increasing the drug's half-life.[13] Furthermore, indazoles tend to be more lipophilic than phenols, which can improve cell permeability.[6]

Case Study 1: Pazopanib - A Multi-Targeted Kinase Inhibitor

Pazopanib is an FDA-approved oral medication for the treatment of renal cell carcinoma and soft tissue sarcoma.[14][15] It functions as a multi-targeted tyrosine kinase inhibitor, potently inhibiting VEGFR1, VEGFR2, VEGFR3, PDGFR, and c-Kit.[16][17] The 2H-indazole moiety in pazopanib plays a crucial role in its binding to the ATP-binding pocket of these kinases, forming key hydrogen bond interactions with the hinge region of the enzymes.[6]

Caption: Indazole interactions in a kinase active site.

The synthesis of pazopanib often starts from 3-methyl-6-nitro-1H-indazole, highlighting the importance of this key intermediate.[15]

Case Study 2: Niraparib - A PARP Inhibitor for Ovarian Cancer

Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[11][18] PARP inhibitors are a class of targeted therapies that exploit deficiencies in DNA repair pathways in cancer cells, particularly those with BRCA1/2 mutations.[19] The 2H-indazole-7-carboxamide core of niraparib is essential for its potent inhibition of PARP-1 and PARP-2.[20]

The development of niraparib showcases the successful application of the indazole scaffold in targeting enzymes involved in DNA damage response, a critical pathway in cancer progression.[20]

Structure-Activity Relationships (SAR) and Future Directions

The extensive research into indazole-based compounds has led to a deep understanding of their structure-activity relationships (SAR).[21][22][23] For instance, the substitution pattern on the indazole ring can significantly influence the potency and selectivity of kinase inhibitors.[22] Similarly, for PARP inhibitors, modifications to the carboxamide group at the 7-position of the indazole can modulate activity.

The future of indazole in medicinal chemistry remains bright. Ongoing research is focused on:

-

Novel Synthetic Methodologies: The development of more efficient and sustainable methods for the synthesis and functionalization of indazoles will continue to be a priority.

-

Exploring New Biological Targets: While indazoles have proven successful in oncology, their potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, is being actively explored.

-

Fragment-Based Drug Discovery (FBDD): The indazole core is a valuable fragment in FBDD campaigns, where small molecular fragments are screened for their ability to bind to a biological target.[6]

Conclusion

The indazole scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability makes it an ideal starting point for the design of novel therapeutic agents. The success of drugs like pazopanib and niraparib is a testament to the power of this versatile heterocyclic system. As our understanding of disease biology continues to grow, the indazole scaffold will undoubtedly play an even more significant role in the development of the next generation of life-saving medicines.

References

-

Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. [Link]

-

Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Synthesis and biological activities of a novel series of indazole derivatives. (2016). Biosciences Biotechnology Research Asia. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Advances. [Link]

-

Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783. [Link]

-

Boddapati, S. N. M., Chalapaka, B., Kola, A. E., & Jonnalagadda, S. B. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry, 3. [Link]

-

Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783. [Link]

-

Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anticancer Agents in Medicinal Chemistry, 21(7), 839–860. [Link]

-

Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 20(7). [Link]

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. [Link]

-

Pazopanib: a new multiple tyrosine kinase inhibitor in the therapy of metastatic renal cell carcinoma and other solid tumors. (n.d.). PubMed. [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (n.d.). Journal of Medicinal Chemistry. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

-

C-H functionalization of 2H-indazole. (n.d.). ResearchGate. [Link]

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). PubMed. [Link]

- Indazole bioisostere replacement of catechol in therapeutically active compounds. (n.d.).

-

Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. (2023). PubMed. [Link]

-

Synthesis of 1H-indazole derivatives. (n.d.). ResearchGate. [Link]

-

Recent Advances in C–H Functionalization of 2H-Indazoles. (n.d.). ResearchGate. [Link]

-

Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]

-

2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

(A) N1-Alkyl indazoles as bioisosteres³ and pharmacophores4,5 in... (n.d.). ResearchGate. [Link]

-

The Anticancer Activity of Indazole Compounds: A Mini Review. (n.d.). PubMed. [Link]

-

Deeks, E. D. (2021). Niraparib: A Review in First-Line Maintenance Therapy in Advanced Ovarian Cancer. Drugs, 81(13), 1547–1556. [Link]

-

Indazole-based antiinflammatory and analgesic drugs. (n.d.). ResearchGate. [Link]

-

Zejula (Niraparib) First PARP Inhibitor Approved for First-Line Maintenance Therapy in All Women with Advanced Ovarian Cancer, Regardless of Biomarker Status. (n.d.). The ASCO Post. [Link]

-

pazopanib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

pazopanib. (n.d.). IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. [Link]

-

Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. (2015). Journal of Medicinal Chemistry. [Link]

-